1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound, with the molecular formula C_8H_12O, is known for its rigid and highly strained bicyclic framework, which imparts distinct chemical properties and reactivity. The bicyclo[1.1.1]pentane motif is often explored in various fields of chemistry due to its potential as a bioisostere and its ability to introduce three-dimensionality into molecules .
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, which can be achieved using diazo compounds under photolytic or thermal conditions . Another approach involves the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often employ continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.
Scientific Research Applications
1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to act as a bioisostere, mimicking the spatial arrangement of other functional groups such as phenyl rings. This property enables the compound to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in reactivity and applications.
Higher bicycloalkanes: These compounds have larger ring systems and offer different steric and electronic environments for chemical reactions.
The uniqueness of this compound lies in its ability to combine the rigidity of the bicyclo[1.1.1]pentane core with the reactivity of the ketone functional group, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)propan-1-one |
InChI |
InChI=1S/C8H12O/c1-2-7(9)8-3-6(4-8)5-8/h6H,2-5H2,1H3 |
InChI Key |
CFNXTSMGZVQWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.